molecular formula C27H30BrNO6 B4291449 ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE

ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE

Cat. No.: B4291449
M. Wt: 544.4 g/mol
InChI Key: MIJHURZOAFQRHH-UHFFFAOYSA-N
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Description

Ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed.

    Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Coupling Reactions: The benzofuran and piperidine moieties can be coupled using various coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate
  • Ethyl 4-bromobutyrate
  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 1-{[6-bromo-3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate is unique due to its combination of a benzofuran ring and a piperidine ring, along with various functional groups that provide it with distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[(6-bromo-3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)methyl]-4-phenylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30BrNO6/c1-4-33-25(30)24-19-15-22(32-3)20(28)16-21(19)35-23(24)17-29-13-11-27(12-14-29,26(31)34-5-2)18-9-7-6-8-10-18/h6-10,15-16H,4-5,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJHURZOAFQRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)CN3CCC(CC3)(C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE

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